Sivelestat is a small molecule inhibitor that targets neutrophil elastase, an enzyme that plays a crucial role in the pathogenesis of various inflammatory diseases. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sivelestat sodium hydrate is a small molecule inhibitor of neutrophil elastase, which is a serine protease that plays a crucial role in the pathogenesis of acute lung injury and acute respiratory distress syndrome. It is a potential therapeutic agent for various inflammatory diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and acute lung injury.
4-(2,2,3-Trimethylcyclopentyl)butanoic acid, also known as TMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. TMCB is a carboxylic acid derivative that is commonly used in drug development, manufacturing processes, and environmental research.
Pexidartinib is a small molecule inhibitor that targets colony-stimulating factor 1 receptor (CSF1R) and c-kit, which are involved in the growth and survival of tumor cells. It was approved by the US Food and Drug Administration (FDA) in 2019 for the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive tumor that affects the synovial lining of joints and tendons. Pexidartinib has also shown potential in the treatment of other solid tumors, such as glioblastoma and pancreatic cancer.
RU-Ski 43 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation.
Niraparib hydrochloride is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. Niraparib hydrochloride has been shown to be effective in the treatment of ovarian cancer and is currently being investigated for use in other types of cancer.
Niraparib is a small molecule inhibitor that has been developed as a targeted therapy for cancer treatment. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors and is used to treat ovarian and breast cancer. Niraparib has shown promising results in clinical trials and has been approved by the FDA for use in the treatment of ovarian cancer.
Niraparib tosylate is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. Niraparib tosylate has been shown to be effective in the treatment of ovarian and breast cancer, and is currently being studied for use in other types of cancer.
CGP 25454A is a novel and selective presynaptic dopamine autoreceptor antagonist.In vitro: CGP 25454A increase the field-stimulated [3H]- and [14C]-overflow from rat striatal slices preloaded with [3H]dopamine and [14C]choline, indicating that CGP 25454A is able to enhance the release of both dopamine (DA) and acetylcholine (ACh). However, CGP 25454A is 12.9 times more potent in increasing, by 1/6 of the apparent maximal increase, the release of [3H]DA than that of [14C]ACh.In vivo: CGP 25454A increase [3H]spiperone binding to receptors of the D2 family in rat striatum by 90-110% (ED50: 13 mg/kg i.p.). As a similar increase in [3H]spiperone binding is found with a variety of agents which increase the synaptic concentration of endogenous DA, the effect of CGP 25454A most probably reflects an enhanced release of DA under in vivo conditions. At 30-100 mg/kg, CGP 25454A inhibit [3H]spiperone binding in the pituitary of the same animals as a result of a blockade of postsynaptic DA receptors.